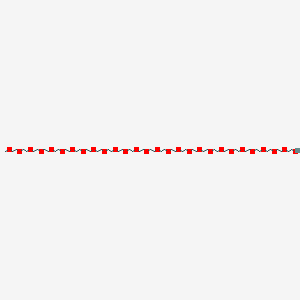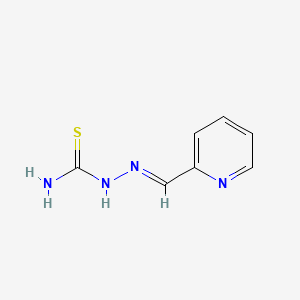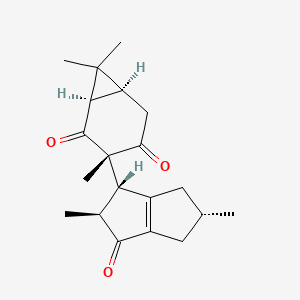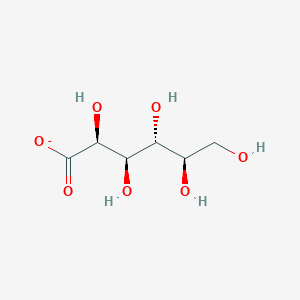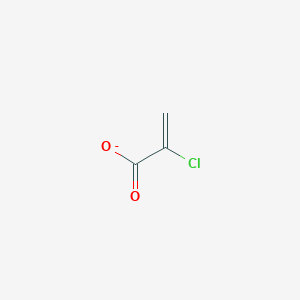
2-Chloroacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloroacrylate is a monocarboxylic acid anion that is the conjugate base of 2-chloroacrylic acid obtained by deprotonation of the carboxy group. It has a role as a nitric oxide synthase activator. It is a conjugate base of a 2-chloroacrylic acid.
科学的研究の応用
Biodegradation and Environmental Applications
A study by Kurata et al. (2005) discovered a novel enzyme, 2-haloacrylate reductase, in a soil bacterium Burkholderia sp. WS, which degrades 2-chloroacrylate. This enzyme catalyzes the reduction of the carbon-carbon double bond in 2-chloroacrylate to produce (S)-2-chloropropionate, indicating a new pathway for the degradation of unsaturated organohalogen compounds (Kurata, Kurihara, Kamachi, & Esaki, 2005).
Industrial Production
Kurata et al. (2008) also developed a system for the asymmetric reduction of 2-chloroacrylate to produce (S)-2-chloropropionate, a synthetic intermediate for phenoxypropionic acid herbicides. This system utilized recombinant Escherichia coli cells and achieved a high yield of (S)-2-chloropropionate in an enantioselective manner (Kurata, Fujita, Mowafy, Kamachi, Kurihara, & Esaki, 2008).
Polymer Science
Pathak et al. (1988) investigated the synthesis and copolymerization of 2-chloroethyl α-chloroacrylate. They studied its reactivity ratios and thermal properties, contributing to the understanding of copolymer behavior and properties (Pathak, Patni, & Babu, 1988).
Chemistry and Catalysis
Huang and Sun (2000) explored the chloropalladation carbonylation reaction of acetylenic selenides, leading to 2-seleno-3-chloroacrylates. Their work provided insights into regio- and stereoselectivity in organic synthesis, particularly for the production of chloroacrylates (Huang & Sun, 2000).
特性
製品名 |
2-Chloroacrylate |
|---|---|
分子式 |
C3H2ClO2- |
分子量 |
105.5 g/mol |
IUPAC名 |
2-chloroprop-2-enoate |
InChI |
InChI=1S/C3H3ClO2/c1-2(4)3(5)6/h1H2,(H,5,6)/p-1 |
InChIキー |
SZTBMYHIYNGYIA-UHFFFAOYSA-M |
正規SMILES |
C=C(C(=O)[O-])Cl |
同義語 |
2-chloroacrylate 2-chloroacrylic acid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



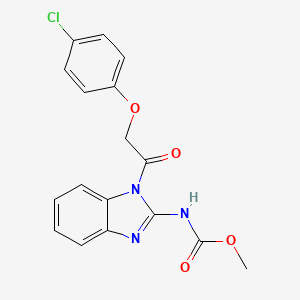
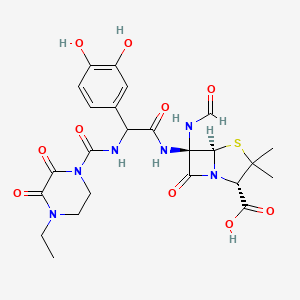
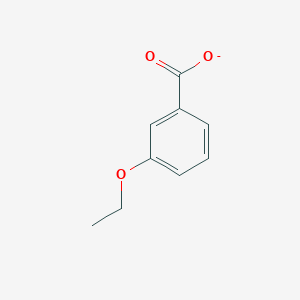
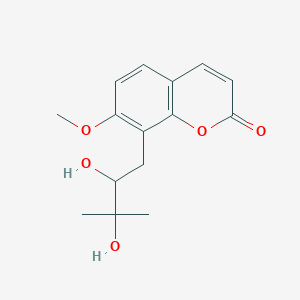
![5-(5,6-Dimethylhept-3-en-2-yl)-6,10-dimethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadeca-8,18-dien-13-ol](/img/structure/B1238241.png)
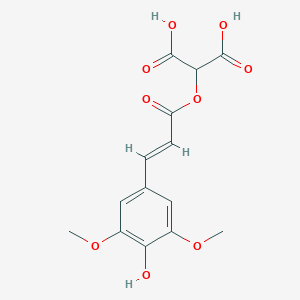
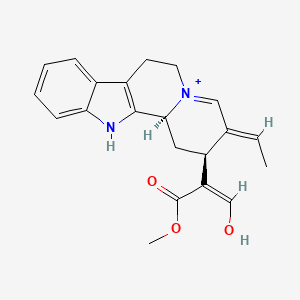
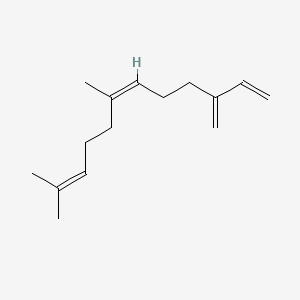
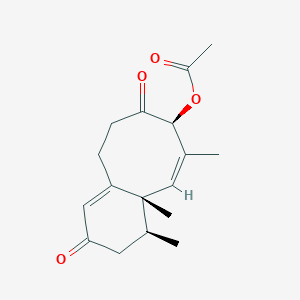
![N'-[(E)-(5-nitrothiophen-2-yl)methylidene]pyridine-2-carbohydrazide](/img/structure/B1238247.png)
